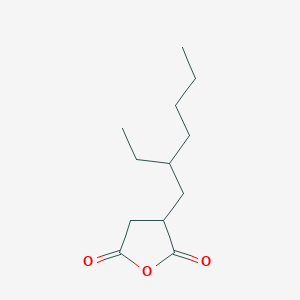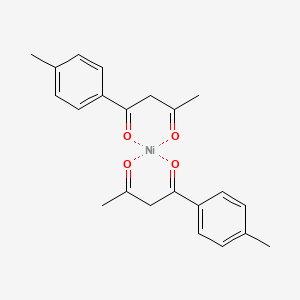
1-(4-methylphenyl)butane-1,3-dione;nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylphenyl)butane-1,3-dione;nickel is an organometallic compound that combines the organic molecule 1-(4-methylphenyl)butane-1,3-dione with nickel
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-methylphenyl)butane-1,3-dione is typically synthesized through the condensation reaction of acetophenone and ethyl acetate . The reaction is carried out under basic conditions, often using sodium ethoxide as a catalyst. The resulting product is then purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-methylphenyl)butane-1,3-dione can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The compound is then complexed with nickel through a coordination reaction, where nickel salts (e.g., nickel chloride) are reacted with the organic ligand in the presence of a suitable solvent.
化学反应分析
Types of Reactions: 1-(4-methylphenyl)butane-1,3-dione;nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the nickel center is replaced by other metal ions or ligands.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ligand exchange reactions using various metal salts in aqueous or organic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new metal-ligand complexes.
科学研究应用
1-(4-methylphenyl)butane-1,3-dione;nickel has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions and polymerization processes.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in cancer therapy as a metal-based drug.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of 1-(4-methylphenyl)butane-1,3-dione;nickel involves coordination of the nickel center with the organic ligand. This coordination facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The compound can interact with molecular targets such as enzymes and DNA, leading to biological effects like antimicrobial activity or cytotoxicity in cancer cells .
相似化合物的比较
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Similar structure but with trifluoromethyl groups, leading to different chemical properties and reactivity.
1-(4-methylphenyl)butane-1,3-dione: The parent compound without the nickel coordination, used in various organic synthesis applications.
Uniqueness: 1-(4-methylphenyl)butane-1,3-dione;nickel is unique due to its combination of organic and inorganic components, which imparts distinct catalytic and biological properties
属性
CAS 编号 |
54438-67-4 |
|---|---|
分子式 |
C22H24NiO4 |
分子量 |
411.1 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)butane-1,3-dione;nickel |
InChI |
InChI=1S/2C11H12O2.Ni/c2*1-8-3-5-10(6-4-8)11(13)7-9(2)12;/h2*3-6H,7H2,1-2H3; |
InChI 键 |
OOLSQSZHGSQWGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C.CC1=CC=C(C=C1)C(=O)CC(=O)C.[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


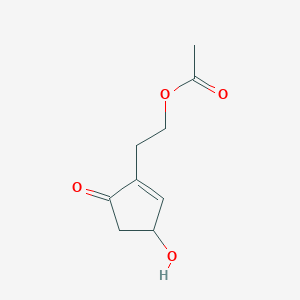
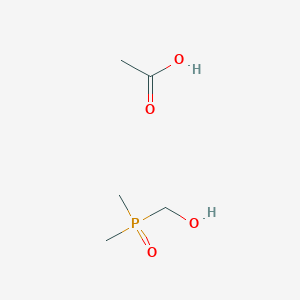
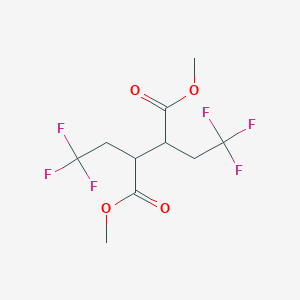
![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)

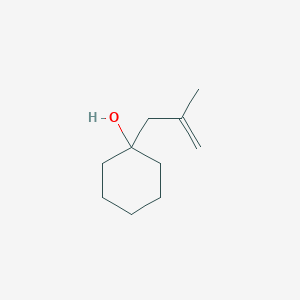


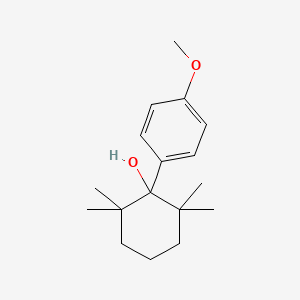
![[1,1'-Biphenyl]-2-amine, 2'-azido-](/img/structure/B14649440.png)
![6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B14649447.png)

![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)
